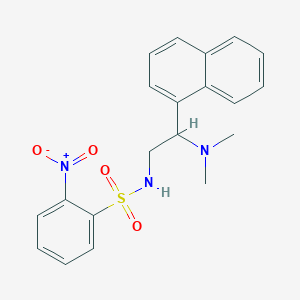

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-22(2)19(17-11-7-9-15-8-3-4-10-16(15)17)14-21-28(26,27)20-13-6-5-12-18(20)23(24)25/h3-13,19,21H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCAIAPGGCNUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(dimethylamino)-2-(naphthalen-1-yl)ethanol. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Reduction: Conversion to N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Hydrolysis: 2-nitrobenzenesulfonic acid and 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural components can interact with biological targets, making it a candidate for the development of pharmaceuticals with specific therapeutic effects.

Industry

In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as enhanced fluorescence or improved stability. It may also find applications in the development of sensors and other analytical tools.

Mecanismo De Acción

The mechanism by which N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. The nitrobenzenesulfonamide moiety can act as a pharmacophore, interacting with specific enzymes or receptors to modulate their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness arises from the combination of 2-nitrobenzenesulfonamide, dimethylaminoethyl, and naphthalen-1-yl groups. Below is a comparison with analogous sulfonamides and related derivatives:

Table 1: Key Structural and Physical Properties

Key Observations:

The dimethylamino group introduces basicity, which may influence protonation states under physiological conditions, unlike the hydroxyl group in . The 2-nitrobenzenesulfonamide core is common across all analogs, but its electronic effects (electron-withdrawing nitro group) are modulated by substituents.

Synthesis: Sulfonylation is a shared synthetic step, but precursors vary. For example, the target compound requires a pre-synthesized ethylamine with naphthalene and dimethylamino groups, whereas uses commercially available 2-methylaniline.

Stability :

Electronic and Reactivity Comparisons

- Dimethylamino vs. Hydroxyethyl: The dimethylamino group in the target compound can act as an electron donor, counterbalancing the nitro group’s electron-withdrawing effects. In contrast, the hydroxyethyl group in introduces hydrogen-bonding capability, affecting solubility and crystal packing.

Crystallographic and Spectroscopic Data

- Crystal Structures : The compound in exhibits a planar sulfonamide group with a dihedral angle of 85.2° between the benzene and nitro groups, influencing packing efficiency. The target compound’s crystal structure is unreported, but its bulkier substituents may lead to less dense packing compared to .

- Spectroscopy : NMR and HRMS data for analogs (e.g., ) confirm sulfonamide formation, with characteristic shifts for nitro (δ ~8.0–8.5 ppm in ¹H NMR) and naphthalene protons (δ ~7.5–8.2 ppm).

Actividad Biológica

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from various research sources.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C25H30N4O3S

- Molecular Weight : 478.60 g/mol

- CAS Number : 2915314-13-3

The structure of the compound features a naphthalene moiety linked to a dimethylamino group and a nitrobenzenesulfonamide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of sulfonamides can inhibit tumor growth by interfering with specific cellular pathways. For instance, compounds with similar structures have been evaluated for their effects on cancer cell lines, demonstrating significant cytotoxicity against various types of tumors .

- Antimicrobial Properties : The compound's sulfonamide group is known for its antibacterial properties. Research has indicated that compounds containing similar functional groups can inhibit bacterial growth by targeting folate synthesis pathways in microorganisms .

- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory responses, potentially reducing the severity of conditions like arthritis or other inflammatory diseases .

The biological activity of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation, such as cyclooxygenases (COX) and certain kinases.

- Cell Cycle Interference : It has been observed that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds might alter ROS levels within cells, contributing to their cytotoxic effects on cancer cells while sparing normal cells.

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Reported antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study 3 | Found anti-inflammatory effects in murine models, reducing paw edema significantly compared to controls. |

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide?

- Methodological Answer : The synthesis involves:

- Step 1 : Formation of the naphthalene sulfonamide core via sulfonation of naphthalene derivatives, followed by nitro group introduction using nitration reagents (e.g., HNO₃/H₂SO₄) .

- Step 2 : Coupling the dimethylaminoethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-ethyl linkages) .

- Optimal Conditions : Use polar aprotic solvents (e.g., DMF) at 60–80°C, with triethylamine as a base to neutralize HCl byproducts during sulfonamide formation . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) improves yield (60–75%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the nitro group and dimethylaminoethyl substitution .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 439.5) .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized when competing side reactions occur during the coupling of the dimethylaminoethyl group?

- Methodological Answer :

- Temperature Control : Lowering reaction temperature (40–50°C) reduces undesired dimerization of the aminoethyl intermediate .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl-ethyl bonds .

- Solvent Optimization : Switching from DMF to THF minimizes side reactions due to reduced polarity .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of the sulfonamide group?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between the nitrobenzene and naphthalene rings (e.g., 85–90° in similar sulfonamides) .

- Torsional Analysis : Compare O–N–C–C torsion angles to identify steric effects from the dimethylamino group .

Q. What computational methods predict the compound’s interaction with bacterial dihydropteroate synthase (DHPS)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the sulfonamide group and DHPS’s pterin-binding pocket .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the nitro group’s electrostatic interactions with Arg⁶³ .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electrophilicity : The nitro group withdraws electron density, enhancing sulfonamide’s susceptibility to nucleophilic attack at the sulfur center .

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) using UV-Vis spectroscopy .

Data Contradiction Analysis

Q. How to resolve conflicting reports on bioactivity against Gram-positive vs. Gram-negative bacteria?

- Methodological Answer :

- Assay Standardization : Compare MIC values under consistent conditions (e.g., Mueller-Hinton broth, 37°C) .

- Membrane Permeability : Use fluorescent probes (e.g., ethidium bromide) to assess if the dimethylamino group enhances penetration into Gram-negative outer membranes .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonamide Formation | DCM | None | 60 | |

| Dimethylaminoethyl Coupling | THF | Pd(PPh₃)₄ | 75 | |

| Nitro Group Introduction | H₂SO₄ | HNO₃ | 68 |

Table 2 : Key NMR Chemical Shifts for Structural Confirmation

| Functional Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Naphthalene C–H | 7.5–8.2 | 125–135 |

| –SO₂NH– | 3.1 (broad) | 45 (N–CH₃) |

| –NO₂ | – | 150 (C–NO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.